molecular formula C14H18BrNO5 B13540362 3-(3-Bromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(3-Bromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13540362
M. Wt: 360.20 g/mol
InChI Key: SQOXBCRLNHVHGU-UHFFFAOYSA-N
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Description

3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a brominated phenyl ring, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Amino Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.

    Coupling Reaction: The brominated phenyl compound is then coupled with a suitable propanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C with H2, or other catalytic hydrogenation methods.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated phenyl compound.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(3-fluoro-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    3-(3-iodo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions in various applications.

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

SQOXBCRLNHVHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Br)C(=O)O

Origin of Product

United States

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